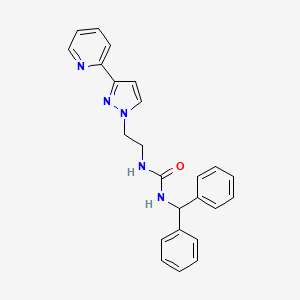

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

描述

属性

IUPAC Name |

1-benzhydryl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(26-16-18-29-17-14-22(28-29)21-13-7-8-15-25-21)27-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,23H,16,18H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMHLDMSHSKKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzhydryl chloride, which is then reacted with a suitable amine to form the benzhydryl amine intermediate. This intermediate is further reacted with pyridin-2-yl pyrazole under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

化学反应分析

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

科学研究应用

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of 1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a benzhydryl group, urea linker, and pyridinyl-pyrazole heterocycle. Below is a detailed comparison with structurally or functionally related compounds:

Urea Derivatives with Pyrazole Moieties

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) :

- Key Differences : Lacks the benzhydryl group and pyridinyl substitution. Instead, it has a simpler ethyl-urea and methyl-phenylpyrazole.

- Properties : Molecular weight = 272.3 g/mol; melting point = 148–150°C.

- Relevance : Demonstrates that pyrazole-linked ureas exhibit thermal stability, but the absence of an aromatic benzhydryl group may reduce lipophilicity compared to the target compound.

- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) : Key Differences: Substituted with a dimethoxyphenyl group instead of benzhydryl, and the pyrazole lacks a pyridinyl substituent. Synthesis: Prepared via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid. This contrasts with the target compound’s likely multi-step synthesis involving pyridinyl-pyrazole formation and urea coupling. Relevance: Highlights the role of electron-rich aryl groups in modulating solubility and binding affinity.

Pyridinyl-Pyrazole Ligands

- 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole :

- Key Differences : Replaces the urea-benzyhydryl unit with a benzoyl group. Functions as a tridentate (ONN) ligand via carbonyl oxygen and pyridinyl/pyrazole nitrogens.

- Applications : Used in coordination chemistry for constructing metal-organic frameworks. The target compound’s urea group may limit such applications but could enhance hydrogen-bonding interactions in biological systems.

Urea Derivatives with Other Heterocycles

- 1-[6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-yl]-3-[2-(1-propyl-1H-imidazol-4-yl)ethyl]urea :

- Key Differences : Incorporates a benzothiazole core and imidazole instead of pyridinyl-pyrazole. The methoxypyridine and propyl-imidazole substituents alter electronic properties.

- Relevance : Shows that urea-linked heterocycles are versatile scaffolds in drug discovery, with substituents fine-tuning target selectivity.

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthetic Complexity : The target compound’s synthesis likely requires sequential steps: (1) formation of the pyridinyl-pyrazole core, (2) ethyl chain elongation, and (3) urea coupling with benzhydryl amine. This contrasts with simpler ureas (e.g., MK13) synthesized via one-pot condensations .

- Spectroscopic Signatures : Pyridinyl-pyrazole motifs exhibit distinct IR stretches (C=N at ~1600 cm⁻¹) and NMR shifts (pyridine H-6 proton at δ ~8.5 ppm) , which would aid in characterizing the target compound.

生物活性

1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzhydryl moiety, a pyridinyl group, and a pyrazolyl group, which may contribute to its diverse pharmacological properties. Research into its biological activity suggests potential applications in various therapeutic areas, including cancer treatment and antimicrobial activity.

- Molecular Formula : CHNO

- Molecular Weight : 397.5 g/mol

- CAS Number : 1448047-75-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate biological pathways by binding to these targets, leading to various pharmacological effects. The exact mechanisms are still under investigation but could involve:

- Inhibition of specific kinases

- Modulation of receptor activity

- Interference with cellular signaling pathways

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's structure allows it to interact with proteins involved in cell proliferation and apoptosis.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-benzhydryl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, and how can competing reaction pathways be minimized?

- Methodological Answer :

- Step 1 : Prioritize regioselective coupling of the pyrazole and pyridine moieties. Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to ensure precise bond formation .

- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (70–90°C) to favor urea linkage formation over side products like imine intermediates .

- Step 3 : Monitor reaction progress via TLC or HPLC-MS to detect intermediates and adjust stoichiometry (e.g., 1:1.2 molar ratio of benzhydryl amine to pyrazolyl ethyl intermediate) .

Q. How can researchers confirm the molecular structure of this compound, particularly the spatial arrangement of the benzhydryl and pyridylpyrazole groups?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with perchlorate counterions (e.g., using slow evaporation in ethanol/water) to resolve stereochemistry. Refine data with SHELX software .

- Spectroscopic Validation : Compare experimental NMR (¹H/¹³C) shifts with DFT-predicted spectra. For example, pyridyl protons typically appear as doublets at δ 8.2–8.5 ppm, while pyrazole C=O resonates near δ 160 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Glucose Uptake Assay : Use rat hepatocytes incubated with 10 mM glucose and measure intracellular glucose via fluorescent probes (e.g., 2-NBDG). Normalize activity against positive controls like insulin .

- Enzyme Inhibition Screening : Test against kinases (e.g., JAK2 or EGFR) using ADP-Glo™ assays. IC₅₀ values <10 µM warrant further study .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the pyridylpyrazole moiety in target binding?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with a homology-built protein (e.g., glucokinase). Use AMBER or GROMACS to simulate binding free energy (ΔG) and identify critical residues .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into a protein solution. A steep enthalpy change (ΔH) suggests strong hydrogen bonding with pyridyl N atoms .

Q. What computational strategies resolve discrepancies between predicted and observed spectroscopic data?

- Methodological Answer :

- DFT Optimization : Use B3LYP/6-31G(d) to calculate NMR chemical shifts. Adjust for solvent effects (PCM model) and compare with experimental data to validate tautomeric forms .

- Conformational Sampling : Employ Monte Carlo methods to explore rotameric states of the ethylurea linker. Match lowest-energy conformers with NOESY cross-peaks .

Q. How should researchers address inconsistencies in purity or characterization data from commercial sources?

- Methodological Answer :

- Multi-Technique Purity Assessment : Combine HPLC-MS (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical). For trace impurities, use preparative TLC for isolation and LC-QTOF-MS for identification .

- Independent Crystallization : Recrystallize from ethyl acetate/hexane to remove amorphous byproducts. Validate via PXRD to confirm phase homogeneity .

Q. What experimental designs are recommended for studying environmental fate and metabolic stability?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines. Incubate the compound in soil/water systems (25°C, pH 7) and quantify degradation via LC-MS/MS. Half-life (t₁/₂) >60 days indicates high persistence .

- Hepatic Microsome Assays : Incubate with human liver microsomes (37°C, NADPH). Monitor parent compound depletion over 60 minutes. High clearance (>50% at 1 µM) suggests rapid Phase I metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。